Tert-butyl 3-(4-cyanophenyl)azetidine-1-carboxylate

TBK1 inhibitor kinase binding kinobeads assay

Procure tert-butyl 3-(4-cyanophenyl)azetidine-1-carboxylate (CAS 206446-41-5) for kinase-targeted medicinal chemistry. Validated TBK1 binding (Kd 32–251 nM) with clean AChE counter-screening (>26 µM). The 4-cyanophenyl moiety (Hammett σp +0.66) is not interchangeable with positional isomers; its nitrile handle enables downstream reduction to aminomethyl or hydrolysis to carboxylic acid. Patent-documented MAGL inhibitor intermediate for neuroinflammation programs. Conformationally constrained sp³-rich azetidine scaffold ideal for fragment-based screening and diversity-oriented synthesis. ≥98% purity ensures reproducible assay deployment.

Molecular Formula C15H18N2O2
Molecular Weight 258.32 g/mol
CAS No. 206446-41-5
Cat. No. B3188292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(4-cyanophenyl)azetidine-1-carboxylate
CAS206446-41-5
Molecular FormulaC15H18N2O2
Molecular Weight258.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)C2=CC=C(C=C2)C#N
InChIInChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-9-13(10-17)12-6-4-11(8-16)5-7-12/h4-7,13H,9-10H2,1-3H3
InChIKeySLEKUYCEJXFRDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(4-cyanophenyl)azetidine-1-carboxylate (CAS 206446-41-5): Procurement-Relevant Overview for Pharmaceutical Research and Chemical Synthesis


Tert-butyl 3-(4-cyanophenyl)azetidine-1-carboxylate (CAS 206446-41-5) is a Boc-protected azetidine derivative bearing a 4-cyanophenyl substituent at the 3-position of the four-membered nitrogen heterocycle . The compound is classified as an N-Boc-3-arylazetidine, where the tert-butyloxycarbonyl (Boc) protecting group confers stability during synthetic transformations while remaining readily cleavable under acidic conditions to yield the free secondary amine for downstream functionalization [1]. With a molecular formula of C15H18N2O2 and a molecular weight of 258.32 g/mol, this compound serves dual roles in pharmaceutical research: as a versatile synthetic intermediate in medicinal chemistry programs and as a ligand scaffold with demonstrated target engagement against specific kinases and enzymes .

Why tert-Butyl 3-(4-cyanophenyl)azetidine-1-carboxylate Cannot Be Interchanged with Other N-Boc-3-arylazetidines


Generic substitution among N-Boc-3-arylazetidines is precluded by the critical electronic and steric influence of the aryl substituent on target binding, synthetic reactivity, and physicochemical properties. The 4-cyanophenyl group of tert-butyl 3-(4-cyanophenyl)azetidine-1-carboxylate imparts a strong electron-withdrawing inductive effect (Hammett σp = +0.66 for CN) that modulates both the azetidine ring nitrogen basicity and the compound's capacity for π–π stacking and hydrogen-bond acceptor interactions [1]. Positional isomers, such as the 3-cyanophenyl or 2-cyanophenyl analogs, exhibit distinct conformational preferences and electrostatic potential surfaces that yield divergent binding affinities at protein targets and altered metabolic stability profiles . Furthermore, the 4-cyanophenyl moiety provides a synthetically tractable handle for subsequent transformations—including nitrile reduction to aminomethyl or hydrolysis to carboxylic acid—that are not equally accessible from other aryl-substituted congeners. These compound-specific characteristics translate directly into quantifiable differences in target engagement, as demonstrated in the evidence below.

Quantitative Differentiation Evidence for Tert-butyl 3-(4-cyanophenyl)azetidine-1-carboxylate Relative to Structural Analogs


TBK1 Binding Affinity of tert-Butyl 3-(4-cyanophenyl)azetidine-1-carboxylate: Kd = 32–251 nM Across Cellular Contexts

Tert-butyl 3-(4-cyanophenyl)azetidine-1-carboxylate demonstrates direct binding to TANK-binding kinase 1 (TBK1) with a Kd of 79 nM in a mixed lysate from HEK293, K562, placenta, and HepG2 cells [1]. In calyculin A-stimulated Ramos cell lysate containing phosphorylated TBK1, binding affinity improves to Kd = 32 nM, whereas in unstimulated Ramos cell lysate the Kd is 251 nM [1]. This affinity profile is established using a kinobeads-based competitive binding assay with 45-minute incubation [1]. Notably, no comparative Kd data for positional isomers (e.g., 3-cyanophenyl or 2-cyanophenyl N-Boc-azetidine analogs) are available in public databases, indicating that the 4-cyanophenyl substitution pattern may confer distinct kinase-binding properties that cannot be assumed for alternative substitution geometries.

TBK1 inhibitor kinase binding kinobeads assay N-Boc-azetidine scaffold

Acetylcholinesterase Selectivity: Zero Percent Inhibition at 26 μM Confirms Target Discrimination

In a standardized acetylcholinesterase (AChE) inhibition assay, tert-butyl 3-(4-cyanophenyl)azetidine-1-carboxylate exhibited no inhibition (0% inhibition) at a test concentration of 26 μM . By comparison, literature-reported azetidine-based AChE inhibitors, such as certain 3-substituted azetidinyl derivatives incorporating alternative aromatic pharmacophores, demonstrate IC50 values as low as 22.21 nM under comparable assay conditions . This 1000-fold or greater difference in AChE engagement confirms that the 4-cyanophenyl N-Boc-azetidine scaffold does not promiscuously engage this critical CNS off-target, unlike structurally related azetidine derivatives that incorporate extended conjugated systems or basic amine moieties.

acetylcholinesterase selectivity profiling off-target screening CNS safety

Intermediate in Monoacylglycerol Lipase (MAGL) Inhibitor Synthesis: Patented Scaffold Access

Tert-butyl 3-(4-cyanophenyl)azetidine-1-carboxylate is explicitly utilized as a synthetic building block in the preparation of heterocyclic MAGL inhibitors disclosed in patent US20230117324 (and related international filings) [1]. The Boc-protected azetidine core enables sequential functionalization: Boc deprotection under acidic conditions liberates the azetidine NH, which can then be elaborated with diverse electrophiles to construct the final inhibitor scaffold. Alternative N-protected 3-arylazetidines bearing different protecting groups (e.g., benzyloxycarbonyl, acetyl) require orthogonal deprotection conditions (hydrogenolysis or strong base) that are incompatible with nitrile functionality present in downstream intermediates, making the Boc-protected variant uniquely suited for this synthetic sequence.

MAGL inhibitor endocannabinoid system neuroinflammation Boc-deprotection

Computationally Predicted Physicochemical Profile Enables Favorable Drug-Likeness Parameters

The calculated physicochemical properties of tert-butyl 3-(4-cyanophenyl)azetidine-1-carboxylate (MW = 258.32 g/mol; cLogP ≈ 2.5–3.0 estimated; H-bond acceptors = 3; H-bond donors = 0; topological polar surface area < 60 Ų) fall within favorable ranges for oral bioavailability per Lipinski's Rule of Five [1]. By contrast, deprotected or alternative N-substituted analogs—such as the corresponding free amine (MW = 158.20; increased basicity and metabolic vulnerability) or N-benzyl derivatives (MW > 330; cLogP > 4.0; increased lipophilicity and potential hERG liability)—exhibit property shifts that may necessitate additional optimization for in vivo studies . The Boc group provides a balanced compromise between synthetic accessibility and favorable physicochemical parameters suitable for hit-to-lead and lead optimization campaigns.

drug-likeness Lipinski Rule of Five physicochemical properties oral bioavailability prediction

Recommended Procurement Scenarios for Tert-butyl 3-(4-cyanophenyl)azetidine-1-carboxylate Based on Quantitative Evidence


TBK1 Kinase Inhibitor Discovery and Lead Optimization Programs

Procurement of tert-butyl 3-(4-cyanophenyl)azetidine-1-carboxylate is indicated for medicinal chemistry programs targeting TANK-binding kinase 1 (TBK1), a validated target in oncology and inflammatory disease. The compound's demonstrated binding affinity (Kd = 32–251 nM) in kinobeads assays [1] provides a tractable starting point for structure–activity relationship exploration. The Boc-protected azetidine core allows modular diversification through deprotection and subsequent N-functionalization, enabling systematic variation of substituents to optimize potency and selectivity against related kinases such as IKKε. The absence of AChE off-target activity at 26 μM further supports its use in kinase-focused libraries where CNS safety is a consideration.

Synthesis of MAGL Inhibitors Targeting Neuroinflammation and Pain

This compound is a documented intermediate in patent-protected synthetic routes to monoacylglycerol lipase (MAGL) inhibitors intended for neuroinflammation, neurodegenerative disease, and pain indications [1]. Procurement is recommended for organizations developing MAGL-targeted therapeutics or preparing reference standards for bioanalytical method validation. The Boc protecting group enables orthogonal protection strategies compatible with nitrile-containing intermediates that would be compromised under alternative deprotection conditions.

Azaspirocycle and Constrained Amine Library Synthesis for Fragment-Based Drug Discovery

The azetidine core of tert-butyl 3-(4-cyanophenyl)azetidine-1-carboxylate serves as a conformationally constrained building block for constructing three-dimensional molecular scaffolds with enhanced sp³ character—a key parameter correlated with clinical success in small-molecule drug discovery [1]. Procurement is warranted for fragment-based screening library construction, diversity-oriented synthesis, and the preparation of spirocyclic azetidine derivatives via Boc deprotection and subsequent ring-forming reactions. The 4-cyanophenyl moiety provides a spectroscopic handle (IR: ~2230 cm⁻¹ nitrile stretch) for reaction monitoring and a synthetic entry point for further elaboration to amines, amides, or tetrazoles.

Selectivity Profiling and Off-Target Liability Assessment in Kinase Inhibitor Panels

Given the compound's established TBK1 binding [1] combined with its demonstrated lack of acetylcholinesterase inhibition , tert-butyl 3-(4-cyanophenyl)azetidine-1-carboxylate is a suitable control compound for selectivity profiling studies. It can be employed as a reference standard in broad-panel kinase selectivity assays to benchmark off-target profiles of novel TBK1 inhibitor candidates or as a negative control in AChE inhibition assays. Its commercial availability at ≥98% purity from multiple suppliers facilitates reproducible assay deployment.

Technical Documentation Hub

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